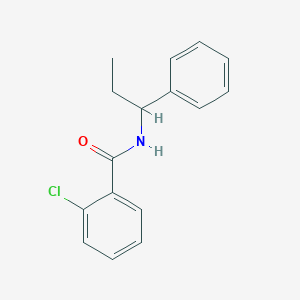
2-chloro-N-(1-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-phenylpropyl)benzamide, also known as CPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.
作用機序
MC4R is a G protein-coupled receptor that is expressed in the hypothalamus, which plays a crucial role in regulating energy balance and body weight. Activation of MC4R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. On the other hand, inhibition of MC4R by 2-chloro-N-(1-phenylpropyl)benzamide leads to increased food intake and decreased energy expenditure, which ultimately results in weight gain.
Biochemical and Physiological Effects:
In addition to its effects on energy balance and body weight, this compound has also been found to modulate various biochemical and physiological processes. For instance, this compound has been shown to increase plasma levels of ghrelin, a hormone that stimulates appetite. Moreover, this compound has been found to decrease the expression of inflammatory markers such as TNF-α and IL-6 in adipose tissue, which suggests its potential anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(1-phenylpropyl)benzamide in lab experiments is its selective antagonism of MC4R, which allows for the investigation of the specific role of MC4R in various physiological processes. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for research on 2-chloro-N-(1-phenylpropyl)benzamide. One of the areas of interest is the investigation of the role of MC4R in various diseases such as obesity, diabetes, and cancer. Moreover, the development of more selective MC4R antagonists with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents for these diseases. Additionally, the investigation of the off-target effects of this compound may provide insights into the potential side effects of MC4R antagonists.
合成法
The synthesis method of 2-chloro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-1-amine in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
科学的研究の応用
2-chloro-N-(1-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models. In addition, this compound has also been found to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been investigated for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis.
特性
IUPAC Name |
2-chloro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXUQDCMHGADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)

![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)
